molecular formula C13H21N5O3 B5623931 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine

4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine

Cat. No. B5623931
M. Wt: 295.34 g/mol
InChI Key: UTCCXWXPBOLYGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine involves the reaction of corresponding salts with secondary amines in the presence of bases like t-BuOK in THF. This method has been utilized to create novel triaryl-substituted morpholines and piperazines, indicating a pathway that could be adapted for the synthesis of our compound of interest (Wolf et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine has been elucidated using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the three-dimensional configurations of these molecules, essential for understanding their reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving morpholine and piperazine derivatives often include nucleophilic substitutions and the formation of Schiff bases, indicating a range of chemical behaviors that could be expected from 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine. These reactions are pivotal in modifying the compound for potential biological applications (H. Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of similar compounds have been characterized to include melting points, solubility profiles, and stability under various conditions. These properties are crucial for determining the compound's suitability for further development in various applications (S. Prasad et al., 2018).

Safety and Hazards

The safety information for 5-methyl-1,3,4-oxadiazol-2-yl includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-11-14-15-13(21-11)18-4-2-16(3-5-18)10-12(19)17-6-8-20-9-7-17/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCCXWXPBOLYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine

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